1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of sulfonyl pyrazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-3-methylbenzenesulfonyl chloride and 3,5-dimethylpyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-ethoxy-3-methylbenzenesulfonyl chloride is added dropwise to a solution of 3,5-dimethylpyrazole in an appropriate solvent like dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction parameters and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding sulfoxides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfoxides.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various physiological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-ethoxy-3-methylphenyl)sulfonyl)-3-piperidinecarboxamide
- 1-((4-ethoxy-3-methylphenyl)sulfonyl)-4-methylpiperidine
- 1-((4-ethoxy-3-methylphenyl)sulfonyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
Uniqueness
1-((4-ethoxy-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole stands out due to its unique pyrazole ring structure, which imparts distinct chemical and biological properties. The presence of the ethoxy and methyl groups further enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-14-7-6-13(8-10(14)2)20(17,18)16-12(4)9-11(3)15-16/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKDYVMVSIVHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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